Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate
Description
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring fused with a substituted pyridine moiety. Its structure includes:
- A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group at the thiazole’s 2-position.
- A methyl group at the thiazole’s 5-position.
- An ethyl carboxylate ester at the thiazole’s 4-position.
Properties
IUPAC Name |
ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O2S/c1-3-21-12(20)9-6(2)22-11(19-9)10-8(14)4-7(5-18-10)13(15,16)17/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWXUMJITKBXOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on the information about related compounds, it can be inferred that it might interact with its targets by inhibiting the electron transport in mitochondrial complex i. This inhibition disrupts the normal biochemical processes in the target organisms, leading to their death or growth inhibition.
Biological Activity
Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this thiazole derivative, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name, which highlights its thiazole and pyridine components. The molecular formula is , with a molecular weight of approximately 300.73 g/mol. The presence of the trifluoromethyl group and chlorine atom contributes to its unique biological profile.
Biological Activities
1. Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit promising antitumor properties. For instance, studies indicate that similar compounds can inhibit the proliferation of various cancer cell lines, such as HT-29 (colon cancer) and Jurkat (T-cell leukemia) cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 1.98 ± 1.22 | Jurkat |
| Compound A | 1.61 ± 1.92 | HT-29 |
| Doxorubicin (control) | <0.5 | Various |
2. Antimicrobial Activity
Thiazole derivatives have also shown activity against various bacterial strains. In vitro studies suggest that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
3. Anticonvulsant Properties
The anticonvulsant potential of thiazole compounds has been explored in several studies, with some derivatives demonstrating significant efficacy in animal models of epilepsy. The structure–activity relationship (SAR) indicates that modifications to the thiazole ring can enhance anticonvulsant activity.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
- Induction of Apoptosis : By activating caspase pathways, this compound can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : It may interfere with signaling pathways associated with cell survival and growth.
Case Studies
Case Study 1: Antitumor Activity Evaluation
A study evaluated the antitumor efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, with detailed analysis revealing apoptosis as the primary mode of action.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against a panel of bacterial strains, including MRSA and E. coli. The results showed that it inhibited bacterial growth effectively, suggesting potential for development into an antimicrobial agent.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations
Pyridine Substitution Patterns: Fluorine vs. Positional Effects: Pyridin-3-yl () vs. pyridin-2-yl (Target) alters conjugation and dipole interactions, impacting molecular recognition .
Thiazole Substituents :
- Methyl at Thiazole-5 (Target) vs. acetate at Thiazole-4 (): The methyl group enhances hydrophobicity, while the acetate introduces polarity, affecting membrane permeability .
Biological Implications :
- Fluopyram () demonstrates that the 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is critical for fungicidal activity but also correlates with thyroid toxicity . The target compound’s thiazole core may mitigate such effects by altering metabolic pathways.
Preparation Methods
Synthesis of the Thiazole Core
The thiazole ring is generally synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
- React an α-haloketone with a suitable thioamide under reflux in an appropriate solvent (e.g., ethanol or acetic acid).
- Cyclization occurs, forming the thiazole ring with the desired substitution pattern.
Incorporation of the Pyridin-2-yl Group
The pyridinyl moiety bearing chloro and trifluoromethyl groups is introduced via nucleophilic substitution or cross-coupling reactions:
- Nucleophilic aromatic substitution (SNAr): Suitable when the pyridine ring is activated by electron-withdrawing groups such as trifluoromethyl.
- Palladium-catalyzed cross-coupling: Utilizes Pd-catalyzed Suzuki or Buchwald-Hartwig coupling, especially for attaching heteroaryl groups to the thiazole core.
Esterification to Form the Carboxylate
The ester group is introduced through standard esterification protocols:
- Fischer esterification: Reacting the carboxylic acid intermediate with ethanol in the presence of catalytic sulfuric acid under reflux.
- Alternatively, carboxylic acid activation with reagents like DCC (dicyclohexylcarbodiimide) followed by ethanol addition.
Note: The order of functional group introduction is critical to avoid undesired side reactions, especially considering the sensitivity of trifluoromethyl groups.
Representative Synthetic Route
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Thiazole ring formation | Reflux | α-Haloketone + Thioamide | Cyclization to form core |
| 2 | Pyridinyl substitution | Pd-catalyzed coupling | 2-chloropyridine derivative | Attach pyridinyl group |
| 3 | Chlorination | NCS, room temp | Chlorinating agent | Selective chlorination |
| 4 | Trifluoromethylation | TMS-CF₃ + Cu catalyst | Electrophilic trifluoromethylation | Introduce CF₃ group |
| 5 | Esterification | Reflux | Carboxylic acid + ethanol | Form ethyl ester |
Data Tables Summarizing Key Parameters
| Parameter | Description | Typical Values/Conditions | References |
|---|---|---|---|
| Starting materials | Precursors for heterocyclic core | α-Haloketones, thioamides, chloropyridines | , |
| Catalysts | Transition metals | Pd(PPh₃)₄, Cu | |
| Solvents | Reaction media | Ethanol, DMF, DMSO | , |
| Reaction temperature | Heating conditions | 80°C – 120°C | , |
| Yield | Typical yields | 60–85% | , |
The preparation of Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate involves a strategic combination of heterocyclic synthesis, selective halogenation, trifluoromethylation, and esterification reactions. The key to successful synthesis lies in controlling reaction conditions, catalyst choice, and sequence of functional group introduction to maximize yield and purity. Advances in catalytic methodologies and green chemistry are promising avenues for optimizing these synthetic routes.
Q & A
Q. What are the common synthetic routes for preparing Ethyl 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-5-methylthiazole-4-carboxylate?
- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves:
Pyridine Functionalization : Reacting 3-chloro-5-(trifluoromethyl)pyridine derivatives with nucleophiles (e.g., thiols or amines) to form intermediates. For example, describes the use of sodium hydroxide and catalysts for pyridine ring activation.
Thiazole Formation : Cyclocondensation of intermediates with ethyl 5-methylthiazole-4-carboxylate precursors under controlled pH and temperature.
Esterification : Final esterification steps using ethanol under acid catalysis.
Key analytical tools include LC-MS for tracking intermediates and NMR for structural confirmation .
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess:
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–100°C to monitor decomposition.
- Photostability : Exposure to UV light (e.g., 254 nm) for 48 hours, followed by HPLC purity checks.
- Humidity Sensitivity : Storage at 40–80% relative humidity for 30 days, with periodic FTIR analysis to detect hydrolysis of the ester group.
highlights similar compounds requiring anhydrous storage at –20°C to prevent degradation .
Q. What spectroscopic techniques are critical for structural elucidation?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyridine (δ 7.8–8.5 ppm), thiazole (δ 6.9–7.2 ppm), and trifluoromethyl (δ -62 ppm in 19F NMR) groups.
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error.
- X-ray Crystallography (if crystalline): Resolve bond angles and steric effects, as demonstrated for related pyridine-thiazole hybrids in .
Advanced Research Questions
Q. How can conflicting data on reaction yields be resolved when synthesizing this compound?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst Efficiency : Compare palladium () vs. copper catalysts () for pyridine functionalization. Pd-based systems may improve yields by 15–20% but require rigorous oxygen-free conditions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization but may promote side reactions. Use DoE (Design of Experiments) to optimize solvent ratios.
- Analytical Calibration : Validate HPLC methods with internal standards (e.g., uses LC-MS for purity >95%) .
Q. What strategies can optimize the compound’s bioactivity in agrochemical or medicinal applications?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Modify the thiazole’s methyl group () or pyridine’s chloro substituent to enhance target binding. For example, replacing methyl with ethyl increases lipophilicity (logP +0.5).
- Enzymatic Assays : Test inhibitory effects on acetylcholinesterase (agrochemical relevance) or kinase targets (medicinal) using fluorescence-based assays. notes similar compounds inhibiting pest-specific enzymes .
- Metabolic Stability : Use liver microsome assays (e.g., human/rat) to assess CYP450-mediated degradation.
Q. How can computational modeling aid in predicting the compound’s reactivity or toxicity?
- Methodological Answer :
- DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites. For instance, the trifluoromethyl group’s electron-withdrawing effect lowers pyridine’s LUMO energy, favoring SNAr reactions ().
- ADMET Prediction : Tools like SwissADME predict BBB permeability (TPSA >80 Ų suggests poor CNS penetration) and hepatotoxicity (CYP3A4 inhibition risk). provides physicochemical data (e.g., logP = 2.8) for model inputs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
